3-(tert-Butoxycarbonylaminomethyl)pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13601998
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26N2O4 |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | benzyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-11-15-9-10-20(12-15)17(22)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) |
| Standard InChI Key | XSSINUHYHRQZEB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound consists of a pyrrolidine ring (a five-membered secondary amine) with two functional groups:
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C1: A carboxylic acid group esterified with benzyl alcohol.
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C3: An aminomethyl substituent protected by a Boc group (tert-butoxycarbonyl).
Molecular Formula:
Molecular Weight: 332.4 g/mol (calculated from PubChem data ).
Synthetic Strategies
Route 1: Boc Protection Followed by Esterification
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Aminomethylation: Introduce the aminomethyl group to pyrrolidine via reductive amination or alkylation .
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Boc Protection: Treat with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) .
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Benzyl Ester Formation: React the C1 carboxylic acid with benzyl bromide or chloroformate using cesium carbonate as a base .
Example:
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Starting from 3-aminomethylpyrrolidine, Boc protection yields tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate .
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Subsequent esterification with benzyl chloroformate in dichloromethane (DCM) produces the target compound.
Route 2: Multicomponent Coupling
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Use Ir/Ni dual photoredox catalysis to couple Boc-protected proline derivatives with benzyl halides (see for analogous reactions).
Optimization and Challenges
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Regioselectivity: Ensuring substitution at C3 requires careful control of reaction conditions (e.g., temperature, base strength) .
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Byproduct Mitigation: Unwanted dimerization or over-alkylation is minimized using stoichiometric bases like KCO .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR:
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NMR:
Infrared (IR) Spectroscopy
Applications in Medicinal Chemistry
Peptidomimetic Design
The Boc-aminomethyl group mimics amino acid side chains, enabling the synthesis of protease-resistant peptide analogs . For example, similar pyrrolidine derivatives inhibit elastase and cathepsin G .
Enzyme Inhibition
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Tryptase Inhibition: Analogous compounds (e.g., piperidine-benzyl carbamates) show activity against tryptase, a target in inflammatory diseases .
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MIC Values: Pyrrolidine-based antibacterial agents exhibit MIC values of 3.12–12.5 µg/mL against Staphylococcus aureus .
Asymmetric Synthesis
The compound serves as a chiral building block in organocatalytic reactions. For instance, MacMillan’s iridium/nickel dual catalysis enables coupling with alkyl halides for C–C bond formation .
Comparative Analysis with Analogues
Future Directions
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